Cas no 28023-90-7 (4'-Chloro-[1,1'-biphenyl]-3-ol)
4'-Chloro-[1,1'-biphenyl]-3-ol Chemical and Physical Properties
Names and Identifiers
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- 4'-Chloro-[1,1'-biphenyl]-3-ol
- [1,1'-Biphenyl]-3-ol,4'-chloro-
- 3-(4-chlorophenyl)phenol
- 3-Biphenylol, 4'-chloro-
- 4'-Chloro-3-biphenylol
- 4'-Chlorobiphenyl-3-ol
- SCHEMBL1028579
- A876800
- BS-27923
- 3'-hydroxy-4-chlorobiphenyl
- DTXSID10182301
- CIPDQYWUAVNLSD-UHFFFAOYSA-N
- 28023-90-7
- AKOS002679521
- CS-0209630
- 4'-chloro[1,1'-biphenyl]-3-ol
- 4-chloro-3'-hydroxybiphenyl
- MFCD00871469
- 1,1'-Biphenyl-3-ol, 4'-chloro
- C78120
- BB 0223370
-
- MDL: MFCD00871469
- Inchi: 1S/C12H9ClO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8,14H
- InChI Key: CIPDQYWUAVNLSD-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1C=CC=C(C=1)O
Computed Properties
- Exact Mass: 204.03427
- Monoisotopic Mass: 204.0341926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
4'-Chloro-[1,1'-biphenyl]-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM344821-250mg |
3-(4-Chlorophenyl)phenol |
28023-90-7 | 95%+ | 250mg |
$236 | 2022-06-11 | |
| Chemenu | CM344821-1g |
3-(4-Chlorophenyl)phenol |
28023-90-7 | 95%+ | 1g |
$500 | 2022-06-11 | |
| abcr | AB318733-250 mg |
3-(4-Chlorophenyl)phenol; 95% |
28023-90-7 | 250mg |
€322.50 | 2023-04-26 | ||
| abcr | AB318733-1 g |
3-(4-Chlorophenyl)phenol; 95% |
28023-90-7 | 1g |
€637.00 | 2023-04-26 | ||
| Alichem | A019115093-1g |
4'-Chloro-[1,1'-biphenyl]-3-ol |
28023-90-7 | 95% | 1g |
$349.65 | 2023-09-02 | |
| abcr | AB318733-250mg |
3-(4-Chlorophenyl)phenol, 95%; . |
28023-90-7 | 95% | 250mg |
€322.50 | 2025-02-21 | |
| abcr | AB318733-1g |
3-(4-Chlorophenyl)phenol, 95%; . |
28023-90-7 | 95% | 1g |
€637.00 | 2025-02-21 | |
| Aaron | AR00BJF5-500mg |
4'-Chloro-3-biphenylol |
28023-90-7 | 97% | 500mg |
$149.00 | 2025-01-24 | |
| Aaron | AR00BJF5-1g |
4'-Chloro-3-biphenylol |
28023-90-7 | 97% | 1g |
$232.00 | 2025-01-24 | |
| Aaron | AR00BJF5-5g |
4'-Chloro-3-biphenylol |
28023-90-7 | 97% | 5g |
$682.00 | 2025-01-24 |
4'-Chloro-[1,1'-biphenyl]-3-ol Suppliers
4'-Chloro-[1,1'-biphenyl]-3-ol Related Literature
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Nai-Chen Hsueh,Meng-Yang Chang Org. Biomol. Chem. 2022 20 8471
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Kotaro Kikushima,Yuta Nishina RSC Adv. 2013 3 20150
Additional information on 4'-Chloro-[1,1'-biphenyl]-3-ol
4'-Chloro-[1,1'-biphenyl]-3-ol: A Comprehensive Overview
The compound with CAS No. 28023-90-7, commonly referred to as 4'-Chloro-[1,1'-biphenyl]-3-ol, is a fascinating organic molecule that has garnered significant attention in both academic and industrial research. This compound belongs to the class of biphenols, which are characterized by their two phenyl rings connected by a single bond. The presence of a hydroxyl group (-OH) at the 3-position of one phenyl ring and a chlorine atom at the 4' position of the other phenyl ring introduces unique electronic and steric properties, making it a valuable substrate for various chemical transformations.
4'-Chloro-[1,1'-biphenyl]-3-ol has been extensively studied for its potential applications in drug discovery, materials science, and environmental chemistry. Recent research has highlighted its role as a precursor in the synthesis of bioactive compounds, particularly those with anti-inflammatory and antioxidant properties. For instance, studies have demonstrated that derivatives of this compound can inhibit key enzymes involved in inflammatory pathways, making them promising candidates for the development of novel therapeutic agents.
In terms of synthesis, 4'-Chloro-[1,1'-biphenyl]-3-ol can be prepared via several routes, including nucleophilic aromatic substitution and coupling reactions. One notable method involves the Ullmann coupling reaction, which allows for the formation of the biphenyl linkage under mild conditions. This approach has been optimized in recent years to improve yield and selectivity, making it more accessible for large-scale production.
The electronic properties of 4'-Chloro-[1,1'-biphenyl]-3-ol are heavily influenced by the electron-withdrawing chlorine atom and the hydroxyl group. These functional groups not only modulate the molecule's reactivity but also contribute to its ability to participate in hydrogen bonding and π-π interactions. Such characteristics make it an attractive candidate for applications in supramolecular chemistry and self-assembled materials.
From an environmental perspective, 4'-Chloro-[1,1'-biphenyl]-3-ol has been investigated for its biodegradability and toxicity profiles. Recent studies have shown that under aerobic conditions, this compound undergoes microbial degradation through oxidative pathways, reducing its persistence in aquatic environments. However, further research is needed to fully understand its long-term ecological impact.
In conclusion, 4'-Chloro-[1,1'-biphenyl]-3-ol is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and reactivity continue to inspire innovative research directions, ensuring its relevance in both academic and industrial settings.
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